EGFR Tyrosine Kinase Inhibition: Delphinidin-3-Glucoside vs. Cyanidin-3-Glucoside
Delphinidin-3-O-glucoside (D3G) inhibits epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of 2.37 µM in biochemical kinase inhibition assays. In direct comparison, cyanidin-3-O-glucoside (C3G) demonstrates an IC50 of 0.10 µM under identical assay conditions, representing an approximately 24-fold greater potency for C3G [1]. This quantitative difference is critical for experimental design: D3G provides a less potent but potentially more selective EGFR inhibition profile compared to the high-potency C3G, which was identified as the most potent anthocyanin across multiple kinases including ABL1 (binding affinity -8.5 kcal/mol) [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 2.37 µM |
| Comparator Or Baseline | Cyanidin-3-O-glucoside (C3G), IC50 = 0.10 µM |
| Quantified Difference | C3G is approximately 23.7-fold more potent than D3G |
| Conditions | In vitro biochemical kinase inhibition assay; purified anthocyanins |
Why This Matters
This directly informs kinase inhibitor screening: researchers seeking potent EGFR inhibition should prioritize cyanidin-3-glucoside, whereas those investigating delphinidin-specific mechanisms or moderate EGFR modulation should specifically procure delphinidin-3-glucoside.
- [1] Mazewski C, Liang K, Gonzalez de Mejia E. Comparison of the effect of chemical composition of anthocyanin-rich plant extracts on colon cancer cell proliferation and their potential mechanism of action using in vitro, in silico, and biochemical assays. Food Chemistry. 2018;242:378-388. View Source
- [2] Cipolletti M, Solar Fernandez V, Montalesi E, Marino M, Fiocchetti M. Beyond the antioxidant activity of anthocyanins: a comprehensive review on their multi-target mechanisms in cancer prevention. Nutrients. 2020;12(7):1953. Table 7: Experimental model of anthocyanin anticancer activity. View Source
